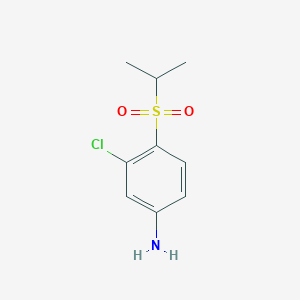

3-氯-4-(丙烷-2-磺酰)苯胺

描述

3-Chloro-4-(propane-2-sulfonyl)aniline, also known as 3-chloro-4-sulfamoylaniline, is an aniline derivative with a wide range of applications in the fields of chemistry and biochemistry. It has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of biochemical and physiological effects, and the investigation of drug mechanisms of action.

科学研究应用

-

Field : Organic Chemistry

Application : Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines

Method : The research involved the use of tributylsulfoammonium betaine (TBSAB) as a milder N-sulfamation to C-sulfonate relay reagent. The process involved a stepwise route involving TBSAB on selected anilines at room temperature, enabling the isolation of N (sp 2)-sulfamate .

Results : A one-pot sulfamation and thermal sulfonation reaction was developed and explored on a range of aniline and heterocyclic scaffolds with high conversions, including N (sp 2)-sulfamates (O (sp 2)-sulfates) and C (sp 2)-sulfonates, in up to 99 and 80% (and 88% for a phenolic example) isolated yield, respectively .

-

Field : Chemistry of Sulfur Radicals

Application : Sulfur Radicals and Their Application

Method : The research involved the study of sulfur radicals in bonding theory, organic synthesis, polymer chemistry, materials science, and biochemistry .

Results : The research highlighted recent developments in the chemistry of sulfur radicals .

-

Field : Organic Chemistry

Application : Beyond classical sulfone chemistry: metal- and photocatalytic

Method : The research focused on the role of sulfones in Organic Chemistry, particularly in the development of novel synthetic methodologies for the creation of C–C bonds .

Results : The research highlighted the importance of sulfones in the synthesis of bioactive molecules and in the development of novel synthetic methodologies .

-

Field : Organic Chemistry

Application : Continuous Flow Investigation of Sulfonyl Chloride Synthesis

Method : The research involved the development of a continuous flow protocol for the synthesis of sulfonyl chlorides from disulfides and thiols, using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination .

Results : The research indicated unusual sigmoidal behavior for product formation. A small reactor volume and short residence time afforded a very high space–time yield for the model system .

-

Field : Organic Chemistry

Application : Electrophilic Aromatic Substitution

Method : The research involved the reactions of arenes that involve attack on the carbon atoms of the aromatic ring .

Results : The research highlighted the importance of electrophilic addition to alkenes and electrophilic aromatic substitution .

-

Field : Dye Chemistry

Application : Fiber Reactive Formazan Dyes

Method : The research involved the development of fiber reactive formazan dyes containing a vinyl sulfonyl reactive group .

Results : The research highlighted the potential of these dyes in various applications .

-

Field : Organic Chemistry

Application : Continuous Flow Investigation of Sulfonyl Chloride Synthesis

Method : The research involved the development of a continuous flow protocol for the synthesis of sulfonyl chlorides from disulfides and thiols, using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination .

Results : Temporal kinetic profiles were collected which indicated unusual sigmoidal behavior for product formation. A small reactor volume and short residence time afforded a very high space–time yield for the model system .

-

Field : Organic Chemistry

Application : Electrophilic Aromatic Substitution

Method : The research involved the reactions of arenes that involve attack on the carbon atoms of the aromatic ring .

Results : The research highlighted the importance of electrophilic addition to alkenes and electrophilic aromatic substitution .

-

Field : Dye Chemistry

Application : Fiber Reactive Formazan Dyes

Method : The research involved the development of fiber reactive formazan dyes containing a vinyl sulfonyl reactive group .

Results : The research highlighted the potential of these dyes in various applications .

属性

IUPAC Name |

3-chloro-4-propan-2-ylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2S/c1-6(2)14(12,13)9-4-3-7(11)5-8(9)10/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDSGUBEDVKXBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=C(C=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(propane-2-sulfonyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1406981.png)

![Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate](/img/structure/B1406982.png)

![1-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B1406984.png)

![Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B1406988.png)

![4-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine](/img/structure/B1406989.png)

![Methanone, (trans-4-aminocyclohexyl)-[4-(1-methyleth[4-(1-methylethyl)-1-piperazinyl]-, hydrochloride](/img/structure/B1406990.png)

![(E)-3-Dimethylamino-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone](/img/structure/B1406993.png)